Methyl 2-(4-fluoro-3-methylphenyl)propanoate
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Overview
Description
Methyl 2-(4-fluoro-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is commonly used in research and development, particularly in the field of pharmaceuticals. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)propanoate typically involves the esterification of 2-(4-fluoro-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-fluoro-3-methylphenyl)propanoic acid.
Reduction: Formation of 2-(4-fluoro-3-methylphenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluoro-3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluoro-2-nitrophenyl)propanoate: Similar structure but with a nitro group instead of a methyl group.
Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate: Similar structure but with an amino group and an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(4-fluoro-3-methylphenyl)propanoate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H13FO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,1-3H3 |
InChI Key |
XWHAETJRCMGJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)OC)F |
Origin of Product |
United States |
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